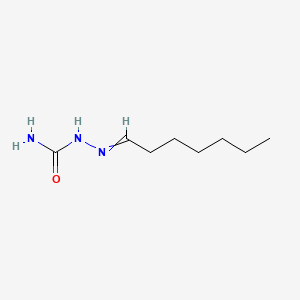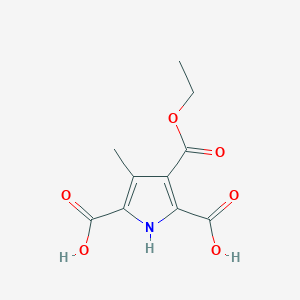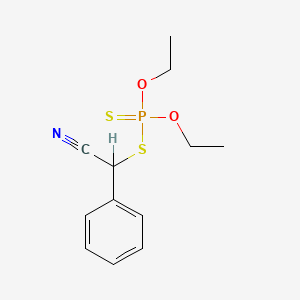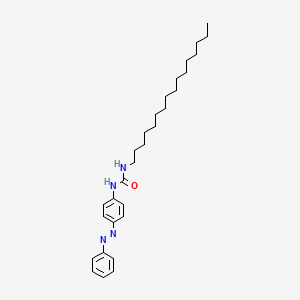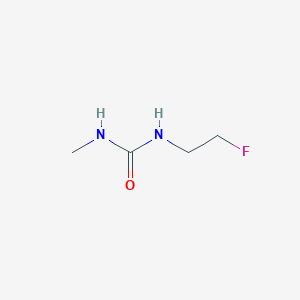
1-(2-Fluoroethyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluoroethyl group attached to the nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methylurea typically involves the reaction of 2-fluoroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoroethylamine+Methyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
化学反応の分析
Types of Reactions: 1-(2-Fluoroethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethylurea derivatives, while reduction can produce fluoroethylamines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
作用機序
The mechanism by which 1-(2-Fluoroethyl)-3-methylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, leading to the modulation of biological pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
2-Fluoroethanol: A related compound with a similar fluoroethyl group.
Methylurea: Shares the urea moiety but lacks the fluoroethyl group.
Fluoroethylurea: Another derivative with similar structural features.
Uniqueness: 1-(2-Fluoroethyl)-3-methylurea is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
13907-91-0 |
|---|---|
分子式 |
C4H9FN2O |
分子量 |
120.13 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-3-methylurea |
InChI |
InChI=1S/C4H9FN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |
InChIキー |
MFXZOMNMWJPMMG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


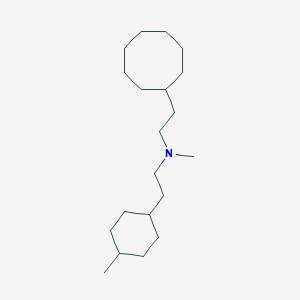
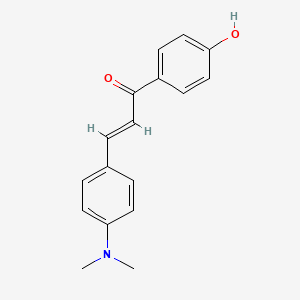

![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
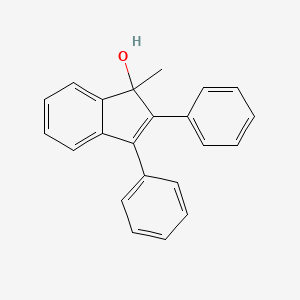
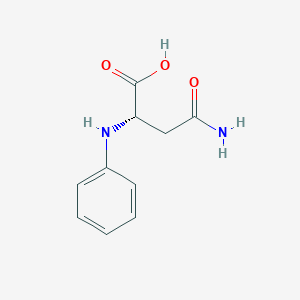
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
